Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate
CAS No.: 474092-54-1
Cat. No.: VC5267279
Molecular Formula: C15H20N2O6S
Molecular Weight: 356.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 474092-54-1 |
|---|---|
| Molecular Formula | C15H20N2O6S |
| Molecular Weight | 356.39 |
| IUPAC Name | methyl 2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]propanoate |
| Standard InChI | InChI=1S/C15H20N2O6S/c1-11(15(19)22-2)16-14(18)12-3-5-13(6-4-12)24(20,21)17-7-9-23-10-8-17/h3-6,11H,7-10H2,1-2H3,(H,16,18) |
| Standard InChI Key | QPRXUGLMAKBHLQ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Introduction
Synthesis and Chemical Reactions
The synthesis of Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate would likely involve multiple steps, including the formation of the benzamido group and the introduction of the morpholinosulfonyl moiety. Common reagents used in such syntheses include strong acids, bases, and various solvents. Reaction conditions often require careful temperature control and purification steps.
| Synthesis Step | Reagents | Conditions |
|---|---|---|
| Formation of Benzamido Group | Benzoyl chloride, amine | Base, solvent |
| Introduction of Morpholinosulfonyl Group | Morpholine, sulfonyl chloride | Acid, solvent |
Biological Applications and Research Findings
| Potential Application | Mechanism | Status |
|---|---|---|
| Antimicrobial Activity | Inhibition of bacterial enzymes | Investigational |
| Anti-inflammatory Activity | Modulation of inflammatory pathways | Investigational |
Safety and Hazards
While specific safety data for Methyl 2-(4-(morpholinosulfonyl)benzamido)propanoate is not available, compounds with similar structures may pose risks such as skin irritation and acute toxicity. Handling such chemicals requires appropriate precautions, including protective gear and adherence to safety protocols.
| Hazard Type | Description | Precautions |
|---|---|---|
| Skin Irritation | Causes skin irritation | Wear protective gloves |
| Acute Toxicity | Harmful if ingested or inhaled | Use in well-ventilated area |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume